tert-Butyl (4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl)carbamate
CAS No.: 1956322-97-6
Cat. No.: VC15812437
Molecular Formula: C11H12ClF2N3O5
Molecular Weight: 339.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956322-97-6 |
|---|---|
| Molecular Formula | C11H12ClF2N3O5 |
| Molecular Weight | 339.68 g/mol |
| IUPAC Name | tert-butyl N-[4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl]carbamate |
| Standard InChI | InChI=1S/C11H12ClF2N3O5/c1-11(2,3)22-10(18)16-8-7(21-9(13)14)6(12)5(4-15-8)17(19)20/h4,9H,1-3H3,(H,15,16,18) |
| Standard InChI Key | MXFIRUSQVKQBQP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=C(C(=C1OC(F)F)Cl)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound’s backbone consists of a pyridine ring substituted at the 2-, 3-, 4-, and 5-positions. Key functional groups include:
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Nitro group (-NO₂) at position 5, which strongly withdraws electrons, activating the ring for electrophilic substitution.
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Difluoromethoxy group (-OCF₂H) at position 3, contributing steric bulk and influencing lipophilicity.
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Chlorine atom at position 4, enhancing reactivity toward cross-coupling reactions.
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tert-Butyl carbamate at position 2, serving as a protective group for amines in multistep syntheses .
The IUPAC name, tert-butyl N-[4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl]carbamate, reflects these substituents systematically .
Spectroscopic and Computational Data
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Canonical SMILES: CC(C)(C)OC(=O)NC1=NC=C(C(=C1OC(F)F)Cl)N+[O-] .
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Predicted pKa: 9.80 ± 0.70, indicating moderate basicity influenced by the nitro and carbamate groups .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves sequential functionalization of a pyridine precursor:
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Nitration: Introduction of the nitro group at position 5 using mixed acid (H₂SO₄/HNO₃) under controlled temperatures.
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Chlorination: Electrophilic chlorination at position 4 via N-chlorosuccinimide (NCS) in dichloromethane.
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Difluoromethoxylation: Reaction of the 3-hydroxypyridine intermediate with chlorodifluoromethane (ClCF₂H) in the presence of a base.
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Carbamate Protection: Coupling with di-tert-butyl dicarbonate (Boc₂O) to install the tert-butyl carbamate group at position 2 .
Optimization Challenges
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Regioselectivity: Nitration and chlorination require precise temperature control (-10°C to 0°C) to avoid polysubstitution.
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Stability: The nitro group may undergo unintended reduction during storage; suppliers recommend inert atmospheres and desiccants .
Physical and Chemical Properties
Physicochemical Profile
Reactivity Insights
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Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, a key step in pharmaceutical intermediates.
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Carbamate Deprotection: Acidic conditions (HCl/dioxane) cleave the Boc group, yielding a primary amine .
Comparison with Related Pyridine Carbamates
Structural Analogues
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tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate (CAS 893423-62-6): Replaces difluoromethoxy and nitro groups with formyl and chlorine. The aldehyde enables Schiff base formation but lacks the nitro group’s electron-withdrawing effects .
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4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one (CAS 1439897-66-1): Lacks halogen and nitro substituents, reducing electrophilic reactivity but improving solubility .
Reactivity and Application Contrasts
| Compound | Key Reactivity | Primary Use |
|---|---|---|
| 1956322-97-6 | Nitro reduction, cross-coupling | Kinase inhibitors |
| 893423-62-6 | Aldehyde condensation | Antimicrobial agents |
| 1439897-66-1 | Lactam formation | Antiviral therapies |
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